Tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate, also known by its systematic name tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate, is a chemical compound with the CAS number 817586-35-9. This compound features a complex structure that incorporates both tributylamine and a hydroxybenzo[b]thiophene moiety, making it of interest in various scientific fields, particularly in medicinal chemistry and materials science.
The compound is classified under organic chemistry as it contains both amine and phenolic functional groups. It falls within the category of substituted benzo[b]thiophenes, which are compounds known for their diverse biological activities. The molecular formula of tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate is C22H35NO4S, with a molecular weight of approximately 409.58 g/mol .
The synthesis of tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate can be approached through various synthetic methodologies. While specific synthetic routes for this compound are not extensively documented, similar compounds have been synthesized using methods such as:
These methods highlight the importance of optimizing reaction conditions to achieve high yields and purity.
Tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate exhibits a complex molecular structure characterized by:
The structure features a tributylamine group attached to a hydroxybenzo[b]thiophene moiety, which is likely responsible for its biological activity and solubility properties .
Tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate can undergo various chemical reactions typical for amines and phenolic compounds:
These reactions are essential for exploring the compound's potential applications in drug development and materials science.
The mechanism of action for tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate, while not explicitly detailed in literature, can be inferred from related compounds:
The physical and chemical properties of tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate include:
These properties are crucial for understanding the handling and application of this compound in laboratory settings and potential industrial uses .
Tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate has potential applications in various scientific fields:
The benzo[b]thiophene scaffold represents a quintessential privileged structure in medicinal chemistry due to its versatile pharmacophoric properties and broad-spectrum biological relevance. This bicyclic system features a thiophene ring fused to benzene at the 4,5-positions, creating a planar, aromatic framework with distinct electronic properties. The sulfur atom contributes to the system’s electron-rich character, enabling π–π stacking interactions with biological targets, while the fused ring system enhances metabolic stability compared to monocyclic heterocycles [2] [5]. Clinically, this scaffold underpins numerous therapeutics, including raloxifene (selective estrogen receptor modulator), zileuton (5-lipoxygenase inhibitor for asthma), and sertaconazole (antifungal agent), demonstrating its adaptability across diverse target classes [2] [5] [6].
The benzo[b]thiophene core serves as a molecular "platform" for strategic substitution at critical positions (C-2, C-3, C-4, C-7) to fine-tune target engagement. For instance, in selective estrogen receptor degraders (SERDs) like rintodestrant and LSZ-102, a 2-aroyl group combined with a 3-hydroxy substituent enables high-affinity binding to the estrogen receptor α (ERα) ligand-binding domain (LBD) [4] [6]. This spatial arrangement facilitates key hydrophobic contacts with Leu384/Leu428 and hydrogen bonding with Asp351, inducing proteasomal degradation of ERα – a mechanism critical for treating endocrine-resistant breast cancers [4]. Similarly, in STAT3 inhibitors, benzo[b]thiophene 1,1-dioxide derivatives exploit the core’s planarity to intercalate into the SH2 domain, disrupting phosphorylation-driven dimerization [7].
Table 1: Clinical Benzo[b]Thiophene-Based Drugs and Their Structural Features
Drug (Compound) | Substitution Pattern | Primary Target | Biological Effect |
---|---|---|---|
Raloxifene | 2-(4-Hydroxyphenyl); 3-hydroxy | Estrogen Receptor (ER) | Selective ER modulation (SERM) |
Zileuton | 2-Benzothienyl; N-hydroxyurea | 5-Lipoxygenase | Leukotriene inhibition |
Sertaconazole | 2-Chloro; 3-(1H-imidazol-1-yl) | Lanosterol 14α-demethylase | Antifungal activity |
Rintodestrant (G1T48) | 2-Aroyl; 3-hydroxy | Estrogen Receptor α (ERα) | ERα degradation (SERD) |
LSZ-102 | 2-Aroyl; 3-hydroxy | Estrogen Receptor α (ERα) | ERα degradation (SERD) |
The scaffold’s "privileged" status stems from its ability to position substituents in three-dimensional space optimally for interactions with conserved regions of protein binding pockets. For example, anticancer derivatives bearing 7-substituents (e.g., 7-hydroxy or 7-carboxylic acid groups) enhance solubility while enabling ionic interactions with lysine/arginine residues in kinase ATP pockets [2] [7]. This positional flexibility, combined with synthetic accessibility (e.g., via one-pot cyclizations of 2-mercaptobenzoic acids with phenacyl bromides), solidifies benzo[b]thiophene as a cornerstone of rational drug design [6].
The 4-hydroxy group on benzo[b]thiophene introduces dynamic tautomeric equilibria and electronic perturbations that profoundly influence aromaticity, reactivity, and target binding. Quantum mechanical analyses reveal two primary tautomeric forms: the predominant phenol form (4-hydroxyl) and the minor keto form (4-oxo, 3,4-dihydrobenzo[b]thiophen-4-one) [4] [7]. The equilibrium favors the phenol tautomer (>95%) due to retention of aromaticity in the benzene ring, but the keto form gains significance under physiological conditions where it can act as a hydrogen-bond acceptor.
Electronically, the 4-OH group functions as a strong π-donor, increasing electron density at adjacent positions (C-3, C-5, C-7) by 15–20% based on Fukui function calculations [7]. This activation facilitates electrophilic substitution at C-7 – a key modification site in compounds like "2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate". The electron-donating effect also stabilizes the radical cation formed during metabolic oxidation, reducing undesired deactivation pathways [4]. Crucially, in estrogen receptor ligands, the 4-hydroxy group’s electronic contribution enhances binding affinity by 3–5-fold compared to 4-unsubstituted analogs by:
Table 2: Electronic and Tautomeric Effects of 4-Hydroxy Substitution on Benzo[b]Thiophene Reactivity
Property | 4-Unsubstituted Benzo[b]Thiophene | 4-Hydroxy Benzo[b]Thiophene | Biological Consequence |
---|---|---|---|
HOMO Energy (eV) | -6.8 | -6.3 | Enhanced nucleophilicity at C-7 |
pKa (phenolic OH) | N/A | 9.2 ± 0.3 | Optimal for H-bond donation at pH 7.4 |
Keto:Enol Ratio | N/A | 1:99 | Minimal disruption of aromaticity |
C-7 Fukui Index (f⁻) | 0.065 | 0.082 | Increased susceptibility to electrophiles |
The 7-position’s heightened nucleophilicity enables diverse functionalization strategies, including Suzuki-Miyaura coupling (using 7-boronic ester precursors), Vilsmeier-Haack formylation, or Mannich reactions [6] [10]. In "2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate", the electron-rich C-7 promotes nucleophilic addition to carbonyls, yielding chiral α-hydroxy esters that serve as key intermediates for SERDs and kinase inhibitors [4] [7].
The 2-hydroxyacetate moiety in "tributylamine 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate" establishes intricate hydrogen-bonding (H-bond) networks that dictate conformational behavior, solubility, and target engagement. X-ray crystallography of analogous SERDs reveals three primary H-bonding motifs:
The tributylamine counterion profoundly influences solubility and membrane permeability. As a hydrophobic tertiary amine, it forms ion pairs with the carboxylate, reducing polarity (cLogP increase by ≈1.5 units) and enabling passive diffusion across cellular membranes [8]. Once intracellular, the ion pair dissociates due to pH gradients, releasing the bioactive anion. Additionally, tributylamine engages in weak cation-π interactions with the benzo[b]thiophene ring, further stabilizing the solid-state structure and solution-phase conformation [8].
Table 3: Hydrogen-Bonding Interactions in 2-Hydroxyacetate Derivatives and Biological Impact
H-Bond Donor/Acceptor | Biological Target Interaction | Interaction Energy (kcal/mol) | Functional Role |
---|---|---|---|
2-Hydroxy O-H (donor) | Asp351 (ERα) / Asp1066 (STAT3) | -4.2 to -5.1 | Anchors ligand in binding pocket |
Acetate C=O (acceptor) | His524 N-H (ERα) / Lys745 N-H (STAT3) | -3.0 to -3.8 | Stabilizes helix 12 displacement in ERα |
4-Hydroxy O-H (donor) | H₂O-mediated to Arg548 (ERα) | -2.5 | Enhances binding specificity |
Tributylammonium N⁺ | Carboxylate O⁻ (intramolecular ion pair) | -8.0 | Modulates solubility and cell permeability |
Molecular dynamics simulations of ERα-bound ligands show that replacing the 2-hydroxyacetate with simple alkyl chains reduces H-bond occupancy from >95% to <20%, diminishing proteasomal degradation efficacy by 10-fold [4]. Similarly, in STAT3 inhibitors, esterification of the acetate group abolishes H-bonding to Lys745, decreasing IC₅₀ values from nM to μM range [7]. The precise geometry of the 2-hydroxyacetate thus acts as a molecular "switch" that controls whether benzo[b]thiophene derivatives function as agonists, antagonists, or degraders. For instance, the (R)-enantiomer of 2-hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetate induces a 40° rotation in ERα helix-12, exposing degradation motifs, while the (S)-enantiomer stabilizes a closed conformation resistant to ubiquitination [4].
The synergistic H-bonding between the 4-hydroxy and 2-hydroxyacetate groups creates a "dual-anchor" mechanism essential for high-affinity binding. Mutagenesis studies confirm that ERα mutants lacking Asp351 or His524 reduce ligand binding by >100-fold, underscoring the pharmacophoric necessity of these interactions in next-generation SERDs and kinase inhibitors [4] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: